N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
“N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that contains a thiadiazole ring . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . Thiadiazole derivatives have been studied widely in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
Thiadiazole derivatives have been synthesized through various methods . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiadiazole derivatives .Chemical Reactions Analysis
Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens . They have been used in the synthesis of new potent antibacterial and antifungal agents .Scientific Research Applications
Anticancer Activity
Thiophene derivatives have been studied for their anticancer properties. The presence of the thiophene moiety in the compound’s structure suggests potential efficacy in cancer treatment. It can be involved in the synthesis of novel thiophene moieties with wider therapeutic activity, particularly targeting cancer cells .
Anti-inflammatory and Analgesic Effects
Compounds containing thiophene have shown significant anti-inflammatory and analgesic effects. This compound could be used to develop new medications that target inflammatory pathways and pain perception .
Antimicrobial and Antifungal Applications
The structural similarity to other thiophene compounds that exhibit antimicrobial and antifungal activities indicates that this compound may also be effective in combating various bacterial and fungal infections .
Kinase Inhibition
Kinases play a crucial role in signal transduction and cell regulation. Thiophene derivatives are known to inhibit kinase activity, which is a valuable property in the treatment of diseases like cancer and inflammatory disorders .
Material Science Applications
The unique properties of thiophene derivatives make them suitable for applications in material science. They can be used in the development of new materials with specific electronic or photonic properties .
Neuropharmacological Properties
Thiophene derivatives have shown promise in the treatment of various neurological disorders. This compound could be part of research into new drugs that modulate neurotransmitter systems, potentially treating conditions such as anxiety, depression, and schizophrenia .
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the range of pharmacological properties exhibited by thiophene derivatives, it can be inferred that the compound could potentially have a variety of effects at the molecular and cellular level .
properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-8-4-5-20-13(8)12(18)7-15-14(19)9-2-3-10-11(6-9)17-21-16-10/h2-6,12,18H,7H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXVQQXDWQFEEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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